Navigating the Synthesis and Safety of Fluorinated Piperidines: A Technical Guide to tert-Butyl 4-Amino-3-fluoropiperidine-1-carboxylate
Navigating the Synthesis and Safety of Fluorinated Piperidines: A Technical Guide to tert-Butyl 4-Amino-3-fluoropiperidine-1-carboxylate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Target and a Path Forward
Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making these heterocycles highly sought-after building blocks in drug discovery.[1] A query for "1-amino-4-fluoropiperidine" reveals a landscape of related structures, yet a definitive CAS number and corresponding safety data for the unprotected parent compound are conspicuously absent from common chemical databases. This suggests that the free N-amino piperidine is likely unstable or not commercially available, necessitating the use of protected analogues in synthesis.
This guide, therefore, focuses on a representative and commercially available analogue: tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (isomers include CAS 1228185-45-2 and 907544-20-1).[2][3][4][5] The tert-butyloxycarbonyl (Boc) protecting group offers a stable, yet readily cleavable, handle crucial for synthetic manipulations.[6]
As no comprehensive safety data exists for this specific molecule, this document provides a synthesized safety profile extrapolated from structurally related and well-characterized compounds: 4-Amino-1-Boc-piperidine (CAS 87120-72-7) and 4-Fluoropiperidine hydrochloride (CAS 57395-89-8).[7][8] This approach provides a robust framework for risk assessment, enabling researchers to handle this class of compounds with informed caution.
Chemical Identification and Properties
| Identifier | Data | Source(s) |
| Chemical Name | tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate | Synthonix, BLDpharm[3][4] |
| CAS Number | 1228185-45-2 | Synthonix, BLDpharm[3][4] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | Synthonix, BLDpharm[3][4] |
| Molecular Weight | 218.27 g/mol | BLDpharm[3] |
| Form | Solid | Sigma-Aldrich (for related isomers) |
| Purity | Typically ≥97% | Synthonix[4] |
| Storage | Keep in a dark place, under inert gas | BLDpharm[3] |
Hazard Identification and Synthesized Safety Profile
The following safety profile is a composite, derived from the known hazards of its structural components. Researchers must conduct a thorough, site-specific risk assessment before use.
GHS Hazard Classification (Extrapolated)
This classification is based on the hazards of 4-Amino-1-Boc-piperidine and 4-Fluoropiperidine hydrochloride.
| Hazard Class | Category | GHS Code | Description | Primary Contributor | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | Both Analogues | [8] |
| Skin Corrosion/Irritation | Category 1B | H314 | Causes severe skin burns and eye damage | 4-Amino-1-Boc-piperidine | [8] |
| Serious Eye Damage | Category 1 | H318 | Causes serious eye damage | 4-Amino-1-Boc-piperidine | |
| Skin Irritation | Category 2 | H315 | Causes skin irritation | 4-Amino-1-Boc-piperidine | |
| Serious Eye Irritation | Category 2 | H319 | Causes serious eye irritation | 4-Fluoropiperidine HCl | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | 4-Amino-1-Boc-piperidine |
Precautionary Statements (P-Codes)
A consolidated list of essential precautionary measures:
| Code | Precautionary Statement | Source(s) |
| P260/P261 | Do not breathe dust/fume/gas/mist/vapors/spray. | [8] |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | [8] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [8] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | [7] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [7] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
| P310 | Immediately call a POISON CENTER or doctor/physician. | [7] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | Thermo Fisher Scientific[9] |
| P405 | Store locked up. | [7] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [7] |
Safe Handling and Storage
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). A lab coat and appropriate footwear are mandatory.
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
Handling Procedures:
-
Avoid all direct contact with the substance.[11]
-
Avoid formation of dust and aerosols.[7]
-
Wash hands thoroughly after handling, even if gloves were worn.[11]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]
-
The product should be stored locked up, accessible only to authorized personnel.[7]
-
Store under an inert atmosphere if possible to prevent degradation.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][11]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention as the compound is considered corrosive.[7]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
Risk Assessment Workflow for Novel Reagents
The following diagram outlines a logical workflow for assessing and mitigating risks when working with new or poorly characterized chemical entities like the subject of this guide.
Caption: Risk assessment workflow for research-stage chemicals.
Representative Experimental Protocol: N-Alkylation and Deprotection
This protocol describes a typical two-step sequence involving the alkylation of the 4-amino group followed by the acidic removal of the Boc protecting group. This protocol must be performed in a chemical fume hood with all specified PPE.
Step 1: N-Alkylation of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (1.0 eq).
-
Dissolve the starting material in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Causality: Slow addition at low temperature is crucial to control the exotherm of the reaction and minimize side products.
-
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Self-Validation: The reaction is complete when the starting material spot is no longer visible by TLC.
-
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the N-alkylated, Boc-protected piperidine.
Step 2: Boc Deprotection
-
Dissolve the purified product from Step 1 in a minimal amount of Dichloromethane.
-
Add an excess of a strong acid. A 4M solution of HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) are commonly used.[6]
-
Causality: The Boc group is highly labile to strong acid, which cleaves the tert-butyl carbamate to release the free amine, isobutylene, and carbon dioxide.
-
-
Stir the reaction at room temperature for 1-4 hours.
-
Self-Validation: Monitor the reaction for the disappearance of the starting material. The formation of a precipitate (the HCl salt) is a common visual indicator.
-
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting solid is typically the hydrochloride or trifluoroacetate salt of the desired product. It can be triturated with a solvent like diethyl ether to induce precipitation and then collected by filtration.
References
-
Synthonix. (3S,4S)-4-Amino-1-Boc-3-fluoropiperidine. [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
National Center for Biotechnology Information. (2024). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]
-
3A Senrise. (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate, 97%, ee98%. [Link]
-
ResearchGate. (PDF) Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]
-
Sigma-Aldrich China. SAFETY DATA SHEET: N-Boc-ethylenediamine. [Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: tert-Butyl 4-(3-aminopyridin-2-ylamino)piperidine-1-carboxylate. [Link]
-
Nitrosamines Exchange. Any experience on this structure?. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
ResearchGate. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF. [Link]
-
MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
Sources
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- 2. 1228185-45-2 | tert-Butyl-(3S,4S)-4-amino-3-fluorpiperidin-1-carboxylat - Hangzhou Fluoro Pharmaceutical Co., Ltd. [fluoropharm.com]
- 3. 1228185-45-2|(3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
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- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 8. 87120-72-7 Cas No. | 4-Aminopiperidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]
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